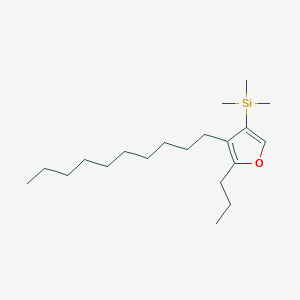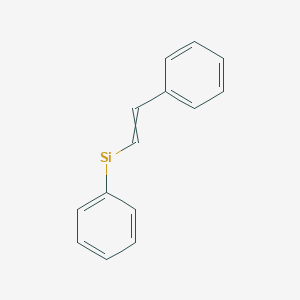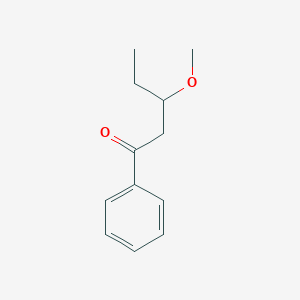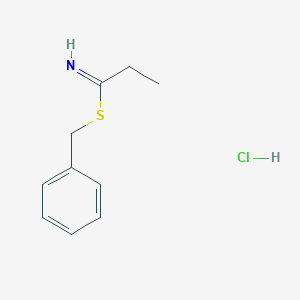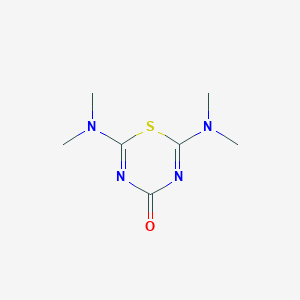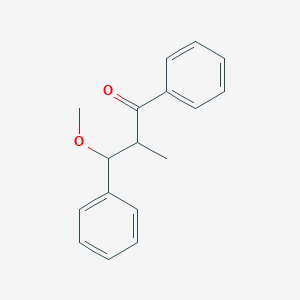
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C17H18O2 It is a derivative of diphenylpropanone, characterized by the presence of methoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde derivatives with acetone in the presence of a base, followed by methylation and methoxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of α7 nicotinic acetylcholine receptors, influencing neuronal signaling pathways. This modulation can result in analgesic and anti-inflammatory effects, making it a candidate for pain management and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: A structurally similar compound used in organic synthesis and as a precursor for various chemical reactions.
3-Methoxy-2-cyclopenten-1-one: Another methoxy-substituted compound with applications in organic synthesis.
2-Methyl-1,3-diphenyl-1-propanone: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
167990-19-4 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18O2/c1-13(16(18)14-9-5-3-6-10-14)17(19-2)15-11-7-4-8-12-15/h3-13,17H,1-2H3 |
Clé InChI |
SYTYESVCZGDLLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)OC)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


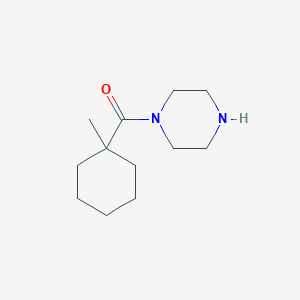
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
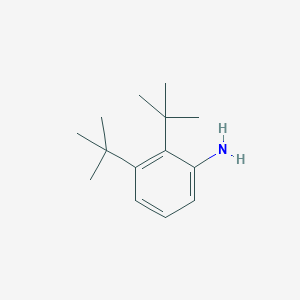
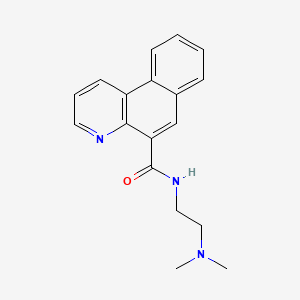
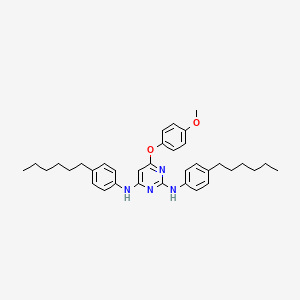
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
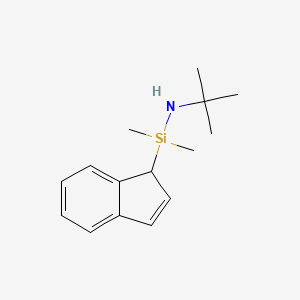
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
